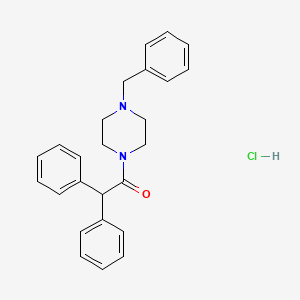

1-(4-苄基哌嗪-1-基)-2,2-二苯乙酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride, also known as Benzylpiperazine (BZP), is a synthetic psychoactive substance that has been used as a recreational drug. BZP is a member of the piperazine family of compounds and is structurally similar to amphetamine. It is a central nervous system stimulant that produces effects such as euphoria, increased energy, and heightened alertness. BZP has been the subject of scientific research due to its potential therapeutic applications and its use as a recreational drug.

科学研究应用

化学合成和性质

一项研究讨论了稳定自由基衍生物的合成和磁性质,突出了由于其稳定性和磁性相互作用而在磁性材料和分子电子学中的潜在应用 (Constantinides et al., 2011)。另一篇论文关注涉及1-(4-苄基哌嗪-1-基)-2,2-二苯乙酮盐酸盐的衍生物合成,检查其抗炎、镇痛和N-胆碱能作用性质,提出了药理学应用的建议,同时将焦点放在远离直接药物使用的地方 (Gevorgyan et al., 2017)。

药理学研究

在抗癌研究的背景下,对结构相关于1-(4-苄基哌嗪-1-基)-2,2-二苯乙酮盐酸盐的化合物进行了体内和体外抗癌活性的研究,展示了显著的代谢转化,并突出了该化合物在癌症治疗策略中的潜力 (Jiang et al., 2007)。

材料科学应用

材料科学领域的研究导致了苯并[a]芴芯化合物的合成,用于红色发光电致发光材料,表明这些化合物在电子和光子器件的开发中的实用性,由于其高热稳定性和理想的发射特性 (Huang et al., 2003)。

作用机制

Target of Action

The primary target of 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride is carbonic anhydrase (CA) . Carbonic anhydrases are a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing a crucial role in many physiological functions .

Mode of Action

The compound interacts with its target, carbonic anhydrase, by inhibiting its activity . This interaction is likely facilitated by the compound’s piperazine moiety, which is known to have significant bioactivity

Biochemical Pathways

The inhibition of carbonic anhydrase by 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride affects the carbon dioxide hydration reaction . This reaction is crucial for pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues

Pharmacokinetics

It is known that benzylpiperazine derivatives are metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound, but specific details would require further investigation.

Result of Action

Given its inhibitory effect on carbonic anhydrase, it could potentially alter pH balance and electrolyte levels in cells . .

属性

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O.ClH/c28-25(24(22-12-6-2-7-13-22)23-14-8-3-9-15-23)27-18-16-26(17-19-27)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZZDUYEHDAOEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)

![2-benzoyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2399176.png)

![[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2399179.png)

![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)

![4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399189.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)

![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)

![1-(4-ethoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2399195.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)

![Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate](/img/structure/B2399198.png)